4/'-O-Methylstephavanine

Description

Classification within Hasubanan (B79425) Alkaloids

4'-O-Methylstephavanine is classified as a hasubanan alkaloid. wikipedia.orgnih.gov The term "hasubanan" refers to a specific class of alkaloids that share a common core chemical structure, C16H21N. wikipedia.org These compounds are biochemically derived from the amino acid precursor reticuline (B1680550). wikipedia.org Hasubanan alkaloids are characteristically found in plants of the Stephania genus, a group of flowering plants in the family Menispermaceae. nih.govnih.gov The hasubanan structure is noted for being comparatively more oxidized and rearranged than the related morphinan (B1239233) alkaloids, which also derive from reticuline. wikipedia.org

Historical Context of 4'-O-Methylstephavanine Discovery and Early Academic Investigations

The discovery of 4'-O-Methylstephavanine was first reported in a 1993 article in the Journal of Natural Products. vt.eduarizona.edu Researchers isolated the compound from an ethanol (B145695) extract of the roots of Stephania abyssinica, a plant belonging to the Menispermaceae family. arizona.edu In this initial investigation, 4'-O-Methylstephavanine was identified as a new alkaloid. arizona.edu It was isolated alongside a previously known, related compound, stephavanine. arizona.edu The structural elucidation of this new compound was a key finding of this early research.

Structure

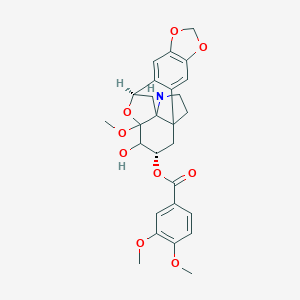

3D Structure

Properties

CAS No. |

152013-83-7 |

|---|---|

Molecular Formula |

C27H29NO9 |

Molecular Weight |

511.5 g/mol |

IUPAC Name |

[(11R,15S,16S)-15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl] 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C27H29NO9/c1-31-17-5-4-14(8-18(17)32-2)24(30)36-22-11-25-6-7-28-26(25)12-21(37-27(26,33-3)23(22)29)15-9-19-20(10-16(15)25)35-13-34-19/h4-5,8-10,21-23,28-29H,6-7,11-13H2,1-3H3/t21-,22+,23+,25?,26?,27?/m1/s1 |

InChI Key |

FQTGWQFUPQBOJP-UHPCZMERSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)O[C@H]2CC34CCNC35C[C@H](C6=CC7=C(C=C46)OCO7)OC5([C@H]2O)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC |

Synonyms |

4'-O-methyl-stephavanine 4'-O-methylstephavanine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution

The primary known natural source of 4'-O-Methylstephavanine is the plant species Stephania abyssinica. The distribution of this plant and its relationship with other alkaloid-producing genera provide a crucial context for understanding the compound's origins.

4'-O-Methylstephavanine has been successfully isolated from the roots of Stephania abyssinica (Quart.-Dill. & A.Rich.) Walp. acs.org This plant is a herbaceous vine belonging to the Menispermaceae family. sanbi.org S. abyssinica is indigenous to regions of southern and eastern Africa. acs.org In South Africa, its distribution spans several provinces including KwaZulu-Natal, Mpumalanga, Limpopo, and the Eastern Cape. sanbi.org The plant is also found in Mozambique, Zimbabwe, Angola, and extends north to Eritrea and Guinea. sanbi.org It typically grows in grasslands, often in moist and shady locations such as riverbanks and forest edges. sanbi.org The roots of the plant, from which 4'-O-Methylstephavanine is extracted, are traditionally used for various medicinal purposes. sanbi.orgnih.gov

The genus Stephania is a well-documented source of a diverse array of alkaloids, with hasubanan (B79425) and aporphine-type alkaloids being principal phytochemical constituents in Stephania abyssinica. acs.orgtheferns.info Phytochemical research on the genus has led to the identification and isolation of numerous alkaloidal compounds, including aporphine (B1220529), proaporphine, morphinane, hasubanane, protoberberine, benzylisoquinoline, and bisbenzylisoquinoline types. nih.gov The presence of 4'-O-Methylstephavanine, a hasubanan alkaloid, is consistent with the established chemical profile of the Stephania genus. acs.orgresearchgate.net These plants, rich in alkaloids, have been utilized for centuries in traditional Chinese medicine to address a wide range of ailments. nih.gov The structural elucidation of alkaloids from Stephania species, such as stephabyssine and stephavanine from S. abyssinica, has been a subject of scientific investigation for decades. acs.org

Advanced Methodologies for Isolation and Purification

The isolation of specific natural products like 4'-O-Methylstephavanine from a complex plant matrix requires a combination of strategic planning and advanced separation techniques. Methodologies such as bioassay-guided fractionation and various forms of chromatography are central to this process.

Bioassay-guided fractionation is a pivotal technique for identifying and isolating bioactive compounds from natural sources. mdpi.com This approach involves a stepwise separation of a crude plant extract into various fractions. mdpi.com Each fraction is then tested for a specific biological activity, and the most active fractions are selected for further separation. researchgate.netmdpi.com This process is repeated until a pure, active compound is isolated. mdpi.com For instance, ¹H-NMR-guided fractionation, a similar principle, led to the isolation of 16 alkaloids, including 11 new hasubanan alkaloids, from the alkaloidal extract of Stephania longa. researchgate.net This strategy efficiently directs the purification process towards compounds of interest, saving time and resources. mdpi.com

Chromatographic techniques are indispensable for the separation and purification of alkaloids from crude plant extracts. nih.govmdpi.com The process typically begins with a preliminary separation using methods like silica (B1680970) gel column chromatography. nih.gov In this step, the crude extract is passed through a column packed with a solid adsorbent (the stationary phase), and different compounds are eluted using a solvent or mixture of solvents (the mobile phase). mdpi.comglobalresearchonline.net Gradient elution, where the polarity of the mobile phase is gradually changed, allows for the separation of the extract into fractions of varying polarity. nih.gov

For finer purification of these fractions, more advanced techniques are employed. High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that uses high pressure to pass the solvent through a column containing very fine particles, enabling the separation of complex mixtures into individual components. mdpi.com High-Speed Counter-Current Chromatography (HSCCC) is another effective all-liquid partition chromatography method that avoids the use of solid carriers, thereby preventing the irreversible adsorption of samples. nih.gov HSCCC has proven to be highly suitable for the separation of natural products like alkaloids. nih.gov

The table below summarizes the chromatographic techniques commonly used in the isolation of alkaloids.

| Technique | Principle | Application in Alkaloid Isolation |

| Column Chromatography (CC) | Separation based on the differential adsorption of compounds to a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through it. mdpi.comnih.gov | Initial, coarse separation of crude plant extracts into fractions with different polarities. mdpi.comnih.gov |

| Thin-Layer Chromatography (TLC) | A solid stationary phase is coated on a flat plate. The mobile phase moves up the plate by capillary action, separating the components of a mixture. mdpi.comglobalresearchonline.net | Used to monitor the progress of column chromatography separations and to select appropriate solvent systems. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure pump forces a solvent (mobile phase) through a column packed with a stationary phase, leading to high-resolution separation. mdpi.com | Final purification of isolated fractions to obtain pure alkaloids; also used for purity analysis. mdpi.com |

| High-Speed Counter-Current Chromatography (HSCCC) | A liquid-liquid partition chromatography technique that uses no solid support matrix, eliminating irreversible adsorption. nih.gov | Preparative separation and purification of alkaloids from complex mixtures. nih.gov |

Biosynthetic Pathways and Precursors

Hypothesized Biosynthetic Routes to Hasubanan (B79425) Alkaloids

The biosynthesis of hasubanan alkaloids, including 4'-O-Methylstephavanine, is believed to originate from the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, two molecules of L-tyrosine are ultimately transformed into the pivotal precursor, reticuline (B1680550). wikipedia.orgcaltech.edu Reticuline is a central intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids. rsc.org

The proposed biosynthetic pathway to the hasubanan core involves a key oxidative coupling reaction of a reticuline derivative. rsc.orgresearchgate.net This intramolecular coupling is a critical step that establishes the characteristic bridged tetracyclic framework of the hasubanan alkaloids. researchgate.net The specific stereochemistry of the reticuline precursor influences the final structure of the resulting alkaloid.

Subsequent to the formation of the initial hasubanan skeleton, a series of further enzymatic modifications, such as hydroxylations, and, in the case of 4'-O-Methylstephavanine, O-methylation, are thought to occur to yield the diverse array of hasubanan alkaloids observed in nature. The precise sequence of these later-stage modifications is an area of ongoing scientific investigation.

Enzymatic Transformations in 4'-O-Methylstephavanine Biogenesis

The construction of the 4'-O-Methylstephavanine molecule is a multi-step process orchestrated by a suite of highly specific enzymes. These biocatalysts are responsible for the precise chemical transformations that convert simple precursors into the complex final structure. Key enzyme families implicated in this process include oxidoreductases and methyltransferases. nih.gov

Role of O-Methyltransferases in Alkaloid Modification

O-methyltransferases (OMTs) play a crucial role in the biosynthesis of many plant secondary metabolites, including alkaloids, by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a substrate molecule. peerj.comnih.gov This methylation can significantly alter the biological activity and properties of the compound. arizona.edu

In the context of 4'-O-Methylstephavanine, an OMT is responsible for the final step in its biosynthesis: the methylation of the hydroxyl group at the 4' position of its immediate precursor, stephavanine. While the specific OMT that carries out this reaction in Stephania abyssinica has not yet been isolated and characterized, studies on other Stephania species provide strong evidence for its existence and function.

Research on Stephania japonica and Stephania epigaea has led to the identification and characterization of several OMTs involved in benzylisoquinoline alkaloid biosynthesis. peerj.comnih.gov These enzymes have demonstrated the ability to methylate various positions on the alkaloid skeleton, including the C6, C7, and C4' positions of norcoclaurine and other 1-benzylisoquinoline (B1618099) alkaloids. nih.gov The presence of such enzymes with activity at the 4' position in closely related species strongly suggests that a homologous OMT is responsible for the formation of 4'-O-Methylstephavanine from stephavanine in S. abyssinica.

Characterized O-Methyltransferases in Stephania Species

| Enzyme | Species | Substrate(s) | Position(s) of Methylation | Reference |

|---|---|---|---|---|

| SjCCoAOMT | Stephania japonica | Benzylisoquinoline Alkaloid Precursors | Not specified | peerj.com |

| SjCOMT | Stephania japonica | Benzylisoquinoline Alkaloid Precursors | Not specified | peerj.com |

| St6OMT2 | Stephania tetrandra | (S)-norcoclaurine | 6-hydroxyl group | nih.gov |

| Se6OMT1 | Stephania epigaea | (R)- and (S)-norcoclaurine | C6 position | nih.gov |

| Se6OMT3 | Stephania epigaea | (R)- and (S)-configuration 1-BIAs | C6, C7, and C4' positions | nih.gov |

Comparative Analysis with Related Alkaloid Biosynthesis Pathways

The biosynthetic pathway to hasubanan alkaloids shares a common origin with that of the well-known morphinan (B1239233) alkaloids, such as morphine. Both classes of compounds are derived from the same precursor, reticuline. wikipedia.orgcaltech.edu However, the nature of the intramolecular oxidative coupling of the reticuline-derived intermediate differs, leading to the distinct core structures of hasubanans and morphinans.

In morphinan biosynthesis, the coupling occurs in a manner that results in the characteristic pentacyclic structure of morphine. In contrast, the hasubanan pathway involves a different regiochemistry of the oxidative coupling, giving rise to the unique aza-[4.3.3]propellane skeleton. researchgate.net This divergence in the cyclization pattern is a key determinant of the final alkaloid class produced.

Furthermore, within the hasubanan family itself, variations in the later enzymatic modifications, such as the degree and position of oxidation and methylation, lead to the structural diversity observed among these alkaloids. For instance, the presence of a 4'-O-methyl group distinguishes 4'-O-Methylstephavanine from its immediate precursor, stephavanine. This highlights the critical role of specific O-methyltransferases in generating the final chemical identity of individual hasubanan alkaloids.

Comparison of Hasubanan and Morphinan Biosynthesis

| Feature | Hasubanan Alkaloids | Morphinan Alkaloids | Reference |

|---|---|---|---|

| Common Precursor | Reticuline | Reticuline | wikipedia.org, caltech.edu |

| Key Reaction | Intramolecular Oxidative Coupling | Intramolecular Oxidative Coupling | researchgate.net |

| Core Structure | Aza-[4.3.3]propellane | Pentacyclic morphinan skeleton | researchgate.net |

| Final Modifications | Hydroxylation, O-methylation, etc. | Demethylation, hydroxylation, etc. |

Chemical Synthesis and Structural Derivatization

Total Synthesis Approaches for 4'-O-Methylstephavanine and its Core Skeleton

While a direct total synthesis specifically targeting 4'-O-Methylstephavanine is not extensively documented in dedicated literature, numerous strategies have been developed for the synthesis of the core hasubanan (B79425) skeleton and closely related analogues. unileon.esnih.gov These approaches provide a foundational framework applicable to the eventual synthesis of 4'-O-Methylstephavanine.

Key strategies often focus on the construction of the aza-[4.4.3]propellane core (a defining feature of hasubanan alkaloids) and the precise installation of functional groups. researchgate.netnih.gov A notable development has been the asymmetric total synthesis of related compounds like N,O-dimethyloxostephine, which shares significant structural similarity. researchgate.netnih.gov One successful approach employed a multi-step sequence featuring several key reactions:

Rh(I)-catalyzed Hayashi-Miyaura reaction: This step connects two essential molecular fragments with high regio- and diastereoselectivity. nih.gov

Intramolecular Photoenolization/Diels-Alder (PEDA) reaction: This powerful reaction constructs the highly functionalized tricyclic core and establishes the critical quaternary carbon center. nih.gov

Bio-inspired Intramolecular Michael Addition: This step is crucial for forming the characteristic aza[4.4.3]propellane structure. researchgate.netnih.gov

Another powerful strategy involves an oxidative phenolic coupling reaction followed by a regioselective intramolecular aza-Michael reaction. researchgate.net This biomimetic approach efficiently builds the hasubanan skeleton with the correct stereochemistry. researchgate.net Divergent strategies have also been developed, allowing for the synthesis of different sub-classes of hasubanan alkaloids from a common intermediate, showcasing the versatility of modern synthetic methods. nih.govresearchgate.net

| Key Reaction Type | Purpose in Hasubanan Synthesis | Example Alkaloids Synthesized |

| Oxidative Phenolic Coupling | Forms the key C-C bond to create the dienone precursor. | (-)-Metaphanine, (+)-Stephadiamine |

| Intramolecular aza-Michael Reaction | Constructs the core aza-[4.4.3]propellane skeleton. researchgate.netresearchgate.net | (-)-Cepharamine, Periglaucines researchgate.netnih.gov |

| Photoenolization/Diels-Alder (PEDA) | Creates the tricyclic core and quaternary center. nih.gov | N,O-Dimethyloxostephine, Periglaucines A-C nih.gov |

| Radical Cyclization | Fashions critical C-C bonds to form the ring system. lookchem.com | (+)-Cepharamine lookchem.com |

Semi-Synthetic Strategies for Analogue Generation

Semi-synthesis, which starts with a naturally occurring or readily available compound and chemically modifies it, is a powerful tool for generating analogues. wikipedia.orgscripps.edu This approach is particularly valuable for creating derivatives of complex molecules like hasubanan alkaloids, allowing for the exploration of structure-activity relationships. caltech.edunih.gov

Regioselective functionalization involves targeting a specific site on a complex molecule for modification. tesisenred.net For a compound like stephavanine, this could involve the selective methylation of the 4'-hydroxyl group to yield 4'-O-Methylstephavanine. Such transformations require carefully chosen reagents and conditions to ensure the reaction occurs only at the desired position, avoiding unwanted side reactions at other functional groups. nih.gov

Strategies for the regioselective modification of natural phenols and related compounds often rely on:

Protecting Groups: Temporarily masking reactive functional groups to direct a reaction to a specific site. nih.gov

Catalyst Control: Using specific catalysts that favor reaction at one position over another due to steric or electronic effects. mdpi.com

Directed Metalation: Employing directing groups to guide a metalating agent to a specific position for subsequent functionalization.

While specific protocols for the regioselective methylation of stephavanine are not detailed in the surveyed literature, the principles of modifying complex polyphenolic natural products are well-established and directly applicable. nih.govkib.ac.cn For example, the synthesis of various oleanolic acid derivatives has been achieved through targeted modifications at specific carbon atoms, demonstrating the feasibility of such regioselective strategies. mdpi.com

Diversity-oriented synthesis (DOS) is an approach that aims to create libraries of structurally diverse small molecules, often inspired by natural product scaffolds. cam.ac.ukbeilstein-journals.org When combined with biosynthetic methods, this becomes a powerful strategy for generating novel chemical entities. acs.org This can involve using engineered enzymes or microorganisms to produce a range of analogues from a common precursor. acs.orgnih.gov

For alkaloids, DOS strategies often focus on folding linear starting materials into various polycyclic frameworks. cam.ac.ukbeilstein-journals.org While the specific application of diversity-oriented combinatorial biosynthesis to 4'-O-Methylstephavanine has not been reported, the principles have been applied to other complex natural products. researchgate.net For instance, the shuffling of polyketide synthase (PKS) subunits has been used to create hybrid scaffolds that combine structural motifs from different natural product families. acs.org This demonstrates the potential for using biosynthetic machinery in a combinatorial fashion to generate novel alkaloid derivatives that may not be accessible through traditional synthesis alone.

Structure Activity Relationship Sar Elucidation

Fundamental Principles of SAR Applied to 4'-O-Methylstephavanine

The fundamental principles of SAR revolve around modifying a lead compound, such as 4'-O-Methylstephavanine, to observe resulting changes in biological activity. This process helps to map the pharmacophore—the essential three-dimensional arrangement of electronic and steric features necessary for biological activity nih.govpreprints.org. For alkaloids, SAR studies are pivotal in optimizing pharmacological properties and understanding molecular mechanisms of action researchgate.net.

Key principles applicable to 4'-O-Methylstephavanine include:

Identification of the Active Moiety: Determining the core scaffold and essential functional groups that are indispensable for activity.

Stereochemical Evaluation: Assessing the impact of the molecule's three-dimensional arrangement, as biological targets are chiral and often exhibit stereospecific interactions mdpi.com.

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

By applying these principles, researchers can develop a comprehensive understanding of how the specific structural attributes of 4'-O-Methylstephavanine contribute to its biological profile.

Identification of Pharmacophoric Elements for Biological Activity

A pharmacophore represents the crucial molecular features that allow a compound to interact with a specific biological target researchgate.net. Identifying these elements for 4'-O-Methylstephavanine involves dissecting its structure into its core components and peripheral functional groups and evaluating their individual contributions to its activity.

The hasubanan (B79425) skeleton is a complex, tetracyclic aza[4.4.3]propellane core that provides a rigid three-dimensional framework researchgate.netsci-hub.se. This intricate architecture is fundamental to the biological activity of this class of alkaloids, which are known to exhibit a wide range of effects, including antiviral, antimicrobial, cytotoxic, and anti-inflammatory properties researchgate.netnih.govdigitellinc.com.

The rigidity and specific conformation of the hasubanan core are critical as they:

Orient Functional Groups: Position the key interacting functional groups in a precise spatial arrangement for optimal binding to biological targets.

Provide Structural Integrity: The fused ring system creates a stable scaffold that is less susceptible to metabolic degradation compared to more flexible structures.

Synthetic efforts often focus on the efficient construction of this core, as it is the foundation upon which pharmacologically active analogues are built researchgate.netnih.govresearchgate.net. The inherent structural similarity of the hasubanan core to morphine has also prompted investigations into its affinity for opioid receptors nih.govresearchgate.net.

The biological activity of 4'-O-Methylstephavanine is significantly modulated by its functional groups.

Methoxy (B1213986) Groups: The methoxy (-OCH3) group is a common substituent in natural products and approved drugs nih.gov. Its role can be multifaceted:

Electronic Effects: As an electron-donating group, it can influence the reactivity and electronic properties of the aromatic rings.

Steric Influence: The size of the methoxy group can affect the molecule's conformation and how it fits into a binding site.

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for ligand-receptor binding.

Metabolic Stability: Methylation of a hydroxyl group can prevent certain metabolic transformations, potentially increasing the compound's bioavailability and duration of action.

The position of methoxy groups on the hasubanan skeleton is crucial. Studies on other alkaloids have shown that methoxylation can either increase or decrease cytotoxicity depending on its location nih.govresearchgate.netmdpi.com. In the case of 4'-O-Methylstephavanine, the "4'-O-Methyl" designation points to a specific methoxy group whose presence and position are key determinants of its interaction with biological targets.

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the stereochemistry of a ligand like 4'-O-Methylstephavanine is paramount for its biological activity mdpi.com. Hasubanan alkaloids possess multiple stereogenic centers, including a characteristic all-carbon quaternary center at the C13 position, leading to a specific and complex three-dimensional shape sci-hub.seresearchgate.net.

The significance of stereochemistry is evident in several ways:

Enantioselectivity: Often, only one enantiomer of a chiral drug is biologically active, while the other may be inactive or even produce undesirable effects. The synthesis of specific enantiomers is a major focus in medicinal chemistry to ensure therapeutic efficacy and safety nih.govacs.org.

Studies on hasubanan alkaloids have confirmed that different enantiomers can have varying affinities for biological targets, such as opioid receptors researchgate.netresearchgate.net. Therefore, the specific absolute configuration of naturally occurring 4'-O-Methylstephavanine is likely essential for its biological function.

Comparative SAR Studies with Natural and Synthetic Analogues

A powerful method for elucidating SAR is to compare the biological activity of the lead compound with its natural and synthetic analogues nih.gov. Plants from the Stephania genus produce a wide variety of hasubanan alkaloids, providing a natural library of structurally related compounds nih.govresearchgate.net. By comparing the activities of these compounds, researchers can infer the importance of different structural features.

For instance, a study on hasubanan alkaloids isolated from Stephania longa evaluated their anti-inflammatory activity. The findings provided insight into how different substituents on the hasubanan core affect the inhibition of TNF-α and IL-6 production nih.gov.

| Compound | Key Structural Differences from Parent Compound | Reported Biological Activity | IC₅₀ (µM) |

|---|---|---|---|

| Longanone | Variation in oxidation pattern and substituents on the aromatic ring. | Anti-inflammatory (TNF-α inhibition) | 6.54 |

| Cephatonine | Different substitution pattern on the hasubanan core. | Anti-inflammatory (TNF-α inhibition) | 10.32 |

| Prostephabyssine | Structural analogue with altered functional groups. | Anti-inflammatory (TNF-α inhibition) | 9.88 |

| Stephalonester A | Presence of an ester functional group. | Weak anti-inflammatory activity | >50 |

Data sourced from a study on hasubanan alkaloids from Stephania longa. nih.gov

This comparative data demonstrates that even subtle changes to the hasubanan structure, such as the type and position of substituents, can lead to significant differences in biological potency nih.gov. Synthetic programs that create novel analogues further expand the ability to probe these relationships, leading to the identification of compounds with enhanced activity or improved properties nih.govdntb.gov.ua.

Computational and In Silico Approaches in SAR Analysis

Computational methods are increasingly used to accelerate and refine SAR studies oncodesign-services.com. These in silico techniques can predict the biological activity of novel compounds and provide insights into their binding mechanisms at the molecular level.

Key computational approaches include:

Pharmacophore Modeling: This technique identifies the common structural features of active molecules to create a 3D model of the essential pharmacophoric elements nih.govnih.gov. This model can then be used as a filter in virtual screening to identify new potential lead compounds from large chemical databases researchgate.netmdpi.commdpi.com.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.gov. These models can predict the activity of unsynthesized analogues, helping to prioritize which compounds to synthesize and test preprints.org.

Molecular Docking: This method simulates the binding of a ligand to the active site of a target protein researchgate.netplos.orgsemanticscholar.org. It helps to predict the binding orientation, affinity, and key interactions (like hydrogen bonds and hydrophobic contacts), providing a structural basis for the observed SAR.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions researchgate.net.

For a compound like 4'-O-Methylstephavanine, these computational tools can be invaluable for generating hypotheses about its mechanism of action, predicting the effects of structural modifications, and designing new, more potent analogues nih.govscholarsresearchlibrary.com.

Molecular and Cellular Mechanisms of Biological Action

Mechanistic Characterization of Reported Biological Activities

Antineoplastic/Cytotoxic Mechanisms (e.g., Against Cancer Cell Lines):There is no available research detailing the antineoplastic or cytotoxic mechanisms of 4'-O-Methylstephavanine against any specific cancer cell lines.

Due to the lack of specific research data for 4'-O-Methylstephavanine in these areas, generating the requested article with the required level of scientific detail and data tables is not feasible at this time. Further experimental research would be necessary to elucidate the molecular and cellular mechanisms of this particular compound.

Anti-inflammatory Pathways and Targets

Specific studies detailing the anti-inflammatory pathways and molecular targets of 4'-O-Methylstephavanine are not available in the current body of scientific research. However, studies on other hasubanan (B79425) alkaloids isolated from plants of the Stephania genus have shown general anti-inflammatory properties. For instance, certain hasubanan alkaloids have been observed to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net These cytokines are key mediators in the inflammatory response. nih.gov The general mechanism for many anti-inflammatory alkaloids involves the modulation of signaling pathways like the nuclear factor kappa B (NF-κB) pathway and the inhibition of enzymes such as cyclooxygenase-2 (COX-2), which are critical in the synthesis of inflammatory mediators. nih.govnih.gov Without direct research, it is not possible to confirm if 4'-O-Methylstephavanine utilizes these or other mechanisms.

Table 1: Investigated Anti-inflammatory Activity of Related Hasubanan Alkaloids (Note: This data is for related compounds, not 4'-O-Methylstephavanine)

| Compound | Target/Pathway | Observed Effect | Source |

|---|---|---|---|

| Longanone | TNF-α, IL-6 Production | Significant Inhibition | nih.govresearchgate.net |

| Cephatonine | TNF-α, IL-6 Production | Significant Inhibition | nih.govresearchgate.net |

| Prostephabyssine | TNF-α, IL-6 Production | Significant Inhibition | nih.govresearchgate.net |

Antimicrobial Modes of Action

The precise antimicrobial modes of action for 4'-O-Methylstephavanine have not been specifically elucidated in published research. Pharmacological studies have reported antimicrobial activity for the general class of hasubanan alkaloids. researchgate.netnih.gov For example, the hasubanalactam alkaloid glabradine, isolated from Stephania glabra, demonstrated potent activity against various bacteria and fungi. nih.gov

General antimicrobial mechanisms exhibited by alkaloids can include:

Disruption of Membrane Integrity: Altering the permeability of the bacterial cell membrane, leading to leakage of cellular components.

Inhibition of Cell Wall Synthesis: Interfering with the production of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net

Inhibition of Nucleic Acid and Protein Synthesis: Binding to DNA or ribosomes, thereby preventing replication, transcription, or translation.

Enzyme Inhibition: Targeting essential microbial enzymes, disrupting metabolic pathways. frontiersin.org

While these are established modes of action for various alkaloids, dedicated research is required to determine which, if any, of these mechanisms are employed by 4'-O-Methylstephavanine.

Preclinical Pharmacological Investigations in Model Systems

In Vitro Efficacy and Selectivity Studies in Cell-Based Assays

No published studies were found describing the in vitro efficacy or selectivity of 4'-O-Methylstephavanine in any cell-based assays.

There is no information on specific cell line models used to evaluate 4'-O-Methylstephavanine.

There is no information on high-throughput screening of 4'-O-Methylstephavanine for biological activity.

In Vivo Efficacy Assessment in Animal Models

No published studies were found describing the in vivo efficacy of 4'-O-Methylstephavanine in any animal models.

There is no information regarding the selection of animal models for the study of 4'-O-Methylstephavanine.

There are no available data on the assessment of 4'-O-Methylstephavanine in preclinical models for antineoplastic activity.

There are no available data on the assessment of 4'-O-Methylstephavanine in preclinical models for anti-inflammatory or antimicrobial effects.

In Vitro-In Vivo Correlation and Extrapolation in Preclinical Research

Establishing a correlation between in vitro observations and in vivo outcomes is a critical aspect of preclinical drug development. This process, known as in vitro-in vivo correlation (IVIVC), aims to use in vitro data to predict the in vivo behavior of a compound, thereby streamlining development and reducing the reliance on extensive animal testing. For 4'-O-Methylstephavanine, a naturally occurring alkaloid, the available preclinical data provides a foundational understanding of its biological activities in controlled laboratory settings. However, comprehensive studies detailing a direct IVIVC are not extensively documented in publicly available literature.

The primary in vitro investigations of 4'-O-Methylstephavanine have focused on its antimicrobial and antioxidant properties. These studies are crucial for identifying the compound's potential therapeutic effects at a cellular level.

In Vitro Antimicrobial Activity

Research has shown that 4'-O-Methylstephavanine, as a component of the alkaloid fraction of Stephania abyssinica root extracts, exhibits activity against various microorganisms. researchgate.net The antimicrobial effects of the total alkaloid fraction, which includes 4'-O-Methylstephavanine, were more potent than the crude methanolic extract, suggesting that the isolated alkaloids are the primary source of the antimicrobial action. researchgate.net Specifically, the alkaloid fraction demonstrated notable inhibitory effects against bacteria such as Bacillus subtilis, Enterococcus faecalis, Salmonella enteritidis, and Shigella dysenteriae, as well as the yeast Candida tropicalis. researchgate.net

| Microorganism | Activity of Alkaloid Fraction (including 4'-O-Methylstephavanine) |

|---|---|

| Bacillus subtilis | Effective Inhibition |

| Enterococcus faecalis | Effective Inhibition |

| Salmonella enteritidis | Effective Inhibition |

| Shigella dysenteriae | Potent Activity |

| Staphylococcus epidermidis | Effective Inhibition |

| Candida tropicalis | Effective Inhibition |

In Vitro Antioxidant Activity

The antioxidant potential of the alkaloid fraction containing 4'-O-Methylstephavanine has also been evaluated. In studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the alkaloid fraction demonstrated a notable antioxidant effect. researchgate.net While the crude methanolic extract showed stronger antioxidant activity, the alkaloid fraction itself was a more potent radical inhibitor than the non-alkaloid fraction of the plant extract. researchgate.net

| Assay | Activity of Alkaloid Fraction (including 4'-O-Methylstephavanine) |

|---|---|

| DPPH Radical Scavenging | Slightly weaker than crude extract but more potent than non-alkaloid fraction |

Extrapolation to In Vivo Systems

The extrapolation of these in vitro findings to predict the in vivo efficacy of 4'-O-Methylstephavanine is a complex process that requires further investigation. While the in vitro antimicrobial and antioxidant data are promising, several factors will influence the compound's activity in a living organism. These include the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which collectively determine its bioavailability and concentration at the target site.

Currently, there is a lack of specific in vivo studies for 4'-O-Methylstephavanine that would allow for a direct correlation with the observed in vitro effects. The development of a predictive mathematical model, which is the cornerstone of IVIVC, would necessitate pharmacokinetic data from animal models. nih.gov Such data would include parameters like plasma concentration-time profiles after administration.

The journey from promising in vitro activity to a clinically effective agent involves bridging the gap between laboratory assays and whole-organism responses. For 4'-O-Methylstephavanine, the initial in vitro findings provide a strong rationale for conducting further in vivo studies. These future investigations will be essential for establishing a meaningful in vitro-in vivo correlation and fully elucidating the therapeutic potential of this natural compound.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are indispensable for the separation and quantification of 4'-O-Methylstephavanine from complex mixtures, such as crude plant extracts or biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aporphine (B1220529) alkaloids, offering high resolution and sensitivity. A typical HPLC method for the analysis of 4'-O-Methylstephavanine would employ a reverse-phase column, which is well-suited for separating moderately polar compounds like aporphine alkaloids.

A validated HPLC-UV method for the determination of related aporphine alkaloids has been developed using a C18 or an RP-select B column. scielo.brlibretexts.org The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) adjusted to an acidic pH with acetic acid) and an organic solvent like acetonitrile. scielo.brnih.gov This gradient elution allows for the effective separation of a range of alkaloids with varying polarities that may be present in a sample. Detection is commonly performed using a UV detector, with the wavelength set to the absorption maximum of the aporphine chromophore, typically around 270-280 nm. libretexts.org

Below is an interactive data table summarizing typical HPLC conditions for the analysis of aporphine alkaloids, which would be applicable to 4'-O-Methylstephavanine.

| Parameter | Condition |

| Column | RP-select B (5 µm) or C18 |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 3 with Acetic Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-40% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270-280 nm |

| Injection Volume | 10-20 µL |

For enhanced selectivity and sensitivity, particularly in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the superior separation capabilities of HPLC with the precise detection and structural information provided by mass spectrometry.

In the analysis of stepharine, a closely related proaporphine alkaloid, a triple quadrupole (QQQ) mass spectrometer was utilized for quantitative analysis. scilit.commiamioh.edu The method involved a Zorbax C18 column and a mobile phase with a gradient of water and acetonitrile, both containing an additive like acetic acid or ammonium formate (B1220265) to improve ionization. scilit.com Detection is achieved in the selected reaction monitoring (SRM) mode, which provides high specificity and reduces matrix interference. scilit.com For 4'-O-Methylstephavanine, one would first determine the precursor ion (the protonated molecule [M+H]⁺) and then identify characteristic product ions upon fragmentation.

The following table outlines a hypothetical set of LC-MS/MS parameters for the analysis of 4'-O-Methylstephavanine.

| Parameter | Condition |

| LC Column | Zorbax C18 SB (5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analyzer | Triple Quadrupole (QQQ) |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion [M+H]⁺ | To be determined for 4'-O-Methylstephavanine |

| Product Ions | To be determined from fragmentation studies |

Spectroscopic Approaches for Structural Elucidation and Characterization

Spectroscopic techniques are vital for the unambiguous identification and detailed structural characterization of 4'-O-Methylstephavanine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of organic molecules. Both ¹H and ¹³C NMR are employed to determine the connectivity of atoms in 4'-O-Methylstephavanine.

For aporphine alkaloids, the ¹H NMR spectrum typically shows characteristic signals for aromatic protons, methoxy (B1213986) groups, and the protons of the tetracyclic core. researchgate.net The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the quaternary carbons of the aromatic rings and the biphenyl (B1667301) system. nih.govresearchgate.netresearchgate.net The chemical shifts in the ¹³C NMR spectra are influenced by substituents and the conformation of the aporphine skeleton. researchgate.net Due to the presence of a chiral center (C-6a), the molecule is optically active, and this stereochemistry can also be investigated using NMR techniques. Some N-acetylated aporphine alkaloids can exhibit rotamers in solution, leading to a duplication of signals in the NMR spectra. nih.gov

A table of expected ¹³C NMR chemical shift ranges for the key carbon atoms in a generic aporphine alkaloid skeleton, applicable to 4'-O-Methylstephavanine, is provided below.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| Aromatic CH | 110 - 130 |

| Aromatic C (quaternary) | 120 - 160 |

| C-6a (chiral center) | 50 - 65 |

| N-CH₃ | 40 - 50 |

| O-CH₃ | 55 - 65 |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the 4'-O-Methylstephavanine molecule and its fragments, which in turn allows for the determination of its elemental composition with high accuracy. scilit.comudel.edu This technique is crucial for confirming the molecular formula of a newly isolated or synthesized compound.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For aporphine alkaloids, characteristic fragmentation pathways include the loss of the amino group and its substituent, as well as the cleavage of peripheral groups like methoxy moieties. researchgate.net The fragmentation can involve losses of small neutral molecules such as methanol (B129727) or carbon monoxide, and radical losses of methyl or methoxy groups. researchgate.net These fragmentation patterns are diagnostic for the aporphine alkaloid class and can help in the structural characterization of 4'-O-Methylstephavanine.

Method Development and Validation for Biological Matrices

When analyzing 4'-O-Methylstephavanine in biological matrices such as plasma, urine, or tissue homogenates, the development and validation of the analytical method are critical to ensure reliable and reproducible results. pearson.comhmdb.caniu.edu

Method development begins with optimizing the sample preparation procedure to efficiently extract the analyte and remove interfering substances from the matrix. niu.edu This may involve techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. niu.edu Chromatographic conditions are then optimized to achieve good peak shape, resolution from matrix components, and a reasonable analysis time. hmdb.ca Mass spectrometric parameters are tuned to maximize the signal intensity of the analyte.

Once developed, the method must be rigorously validated according to international guidelines. hmdb.ca Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. scilit.com

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. scielo.br

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). scielo.brpdx.edu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. scielo.brpdx.edu

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. scilit.com

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. hmdb.ca

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

The table below presents typical acceptance criteria for the validation of a bioanalytical method.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |

| Recovery | Consistent, precise, and reproducible |

By employing these advanced analytical methodologies and adhering to stringent validation procedures, researchers can obtain high-quality, reliable data on 4'-O-Methylstephavanine, which is essential for advancing the scientific understanding of this compound.

Validation Parameters (Specificity, Linearity, Detection/Quantification Limits)

Specificity

Specificity, or selectivity, is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample. gavinpublishers.com These can include impurities, degradation products, or matrix components. gavinpublishers.com In the context of analyzing 4'-O-Methylstephavanine, a specific method would be able to produce a response solely from this compound without interference from other structurally similar alkaloids or plant matrix constituents.

For chromatographic methods like HPLC, specificity is typically demonstrated by comparing the chromatograms of a blank sample matrix, the sample matrix spiked with 4'-O-Methylstephavanine, and the sample matrix spiked with potential interfering compounds. The retention time of the analyte peak should be unique, and there should be no co-eluting peaks at this retention time in the blank or placebo chromatograms. Peak purity analysis using a photodiode array (PDA) detector can also be employed to assess the homogeneity of the analyte peak.

Table 1: Illustrative Specificity Data for the Analysis of Aporphine Alkaloids by HPLC-UV

| Compound | Retention Time (min) | Peak Purity Index | Observations |

|---|---|---|---|

| Cassythine | 25.4 | >0.999 | No interference from other components in the plant extract. ucl.ac.be |

| Liriodenine | Not specified | Not specified | Successfully quantified in seedling extracts with no reported interference. amazonaws.com |

| Atherospermidine | Not specified | Not specified | Successfully quantified in seedling extracts with no reported interference. amazonaws.com |

Linearity

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net This is a crucial parameter for the accurate quantification of 4'-O-Methylstephavanine. To establish linearity, a series of standard solutions of the analyte at different known concentrations are prepared and analyzed. The response of the instrument (e.g., peak area in HPLC) is then plotted against the concentration of the analyte, and a linear regression analysis is performed.

The relationship between concentration and response is typically expressed by the equation of a line, y = mx + c, where 'y' is the response, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The linearity of the method is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1.

Table 2: Example Linearity Data for the Quantification of Aporphine Alkaloids

| Analyte | Concentration Range | Regression Equation | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Cassythine | Not specified | y = 1.054x + 3.545 | 0.9995 | ucl.ac.be |

| Liriodenine | Not specified | Not specified | 0.99 | amazonaws.com |

| Lysicamine | Not specified | Not specified | 0.94 | amazonaws.com |

| Atherospermidine | Not specified | Not specified | 0.97 | amazonaws.com |

Detection and Quantification Limits

The Limit of Detection (LOD) and the Limit of Quantitation (LOQ) are important parameters for determining the sensitivity of an analytical method.

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected by the analytical method, but not necessarily quantified with an acceptable level of accuracy and precision. researchgate.net It is the concentration that gives a signal significantly different from the background noise.

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net The LOQ is a critical parameter for the analysis of low-level analytes.

There are several methods to estimate LOD and LOQ, including the signal-to-noise ratio and the use of the standard deviation of the response and the slope of the calibration curve. For the signal-to-noise ratio method, an LOD is often established at a ratio of 3:1 (signal to noise), and an LOQ at a ratio of 10:1.

Table 3: Illustrative LOD and LOQ Data for Aporphine Alkaloid Analysis

| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analytical Method | Reference |

|---|---|---|---|---|

| Cassythine | 13 µg/mL | 20 µg/mL | HPLC-UV | ucl.ac.beresearchgate.net |

Metabolic Pathways and Biotransformation in Preclinical Animal Models

In Vitro Metabolic Stability and Metabolite Identification Studies

Currently, there is a notable absence of published scientific literature detailing the in vitro metabolic stability and metabolite identification of 4'-O-Methylstephavanine. Studies utilizing liver microsomes, hepatocytes, or other subcellular fractions from preclinical animal models to determine the rate of metabolism and identify the resulting metabolites have not been reported.

Enzyme Systems Involved in 4'-O-Methylstephavanine Biotransformation

Specific enzyme systems, such as cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), responsible for the biotransformation of 4'-O-Methylstephavanine have not been identified. Research to elucidate the roles of Phase I and Phase II metabolic enzymes in the breakdown of this compound is not yet available in the public domain.

In Vivo Metabolic Fate and Excretion in Animal Models

Detailed information regarding the in vivo metabolic fate and excretion of 4'-O-Methylstephavanine in preclinical animal models is not available in the current body of scientific research. Consequently, data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound following administration to animal models has not been characterized.

Primary Metabolic Pathways and Conjugation Reactions

The primary metabolic pathways, including oxidation, reduction, hydrolysis, and subsequent conjugation reactions (e.g., glucuronidation, sulfation) for 4'-O-Methylstephavanine have not been elucidated. There are no published studies that have identified the key metabolites formed in vivo or the conjugation products that facilitate their excretion.

Comparative Metabolism Across Preclinical Animal Species

Due to the lack of metabolic studies on 4'-O-Methylstephavanine, no data is available to compare its metabolic profile across different preclinical animal species (e.g., rats, mice, dogs, non-human primates). Such comparative studies are essential for understanding interspecies differences in drug metabolism and for extrapolating preclinical findings to humans, but they have not yet been conducted or reported for this specific compound.

Data Tables

No data is available to generate interactive data tables.

Q & A

Q. What are the natural sources of 4'-O-Methylstephavanine, and how is it isolated for research purposes?

- Methodological Answer : 4'-O-Methylstephavanine is an alkaloid isolated from the roots and rhizomes of Stephania abyssinica (Menispermaceae) . Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification using techniques like column chromatography or HPLC. Structural confirmation is achieved via spectroscopic methods (NMR, MS) and comparison with published optical rotation data ([α]~D~ +4° in chloroform) . Researchers should prioritize ethical sourcing of plant materials and validate purity (>95%) before pharmacological assays.

Q. How is the structural elucidation of 4'-O-Methylstephavanine performed, and what key spectral data are used?

- Methodological Answer : Structural characterization relies on a combination of 1D/2D NMR (e.g., ^1^H, ^13^C, COSY, HMBC) to identify the methyl ether group at the 4'-position and the alkaloid backbone. Mass spectrometry (HRMS) confirms the molecular formula (C~27~H~29~N~0~9~, M = 511.527 g/mol), while X-ray crystallography can resolve stereochemistry . Researchers should cross-reference melting points (187–190°C dec.) and optical rotation values to distinguish it from analogs like N,O,O-trimethylstephavanine .

Q. What preliminary pharmacological screening methods are recommended for 4'-O-Methylstephavanine?

- Methodological Answer : Initial bioactivity studies should employ in vitro assays such as:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC~50~ determination.

- Enzyme inhibition : Fluorometric assays for acetylcholinesterase or monoamine oxidase, using donepezil or selegiline as positive controls .

Ensure dose-response curves are statistically validated (p < 0.05, n ≥ 3 replicates) and include solvent controls to rule out artifacts .

Advanced Research Questions

Q. How can synthetic approaches to 4'-O-Methylstephavanine address challenges in yield and stereoselectivity?

- Methodological Answer : Total synthesis may involve a multi-step strategy:

Core scaffold construction : Use a Pictet-Spengler reaction to form the tetrahydroisoquinoline moiety.

Methylation : Selective O-methylation at the 4'-position using dimethyl sulfate or methyl iodide under basic conditions.

Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to replicate the natural [α]~D~ values .

Purification via preparative HPLC and characterization by chiral chromatography are critical to confirm enantiopurity .

Q. How should researchers address contradictory data in pharmacological studies of 4'-O-Methylstephavanine?

- Methodological Answer : Contradictions (e.g., varying IC~50~ values across studies) require:

- Meta-analysis : Compare experimental conditions (cell line viability, solvent concentration, incubation time) across published datasets .

- Dose-range refinement : Conduct broader concentration gradients (e.g., 0.1–100 µM) to identify non-linear effects.

- Mechanistic validation : Use RNA-seq or CRISPR-Cas9 knockouts to confirm target specificity .

Statistical consultation is advised to ensure power analysis and appropriate use of ANOVA or mixed-effects models .

Q. What strategies are effective for studying the biosynthetic pathway of 4'-O-Methylstephavanine in Stephania abyssinica?

- Methodological Answer : Combine transcriptomic and metabolomic approaches:

Isotopic labeling : Feed ^13^C-labeled precursors (e.g., tyrosine) to track alkaloid biosynthesis.

Gene mining : Use RNA-seq to identify methyltransferase genes (e.g., OMT family) correlated with 4'-O-methylation .

Heterologous expression : Express candidate genes in E. coli or yeast to validate enzyme activity .

Cross-reference results with phylogenetic data to assess pathway conservation in Menispermaceae .

Q. How can analytical methods be optimized for quantifying 4'-O-Methylstephavanine in complex biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS protocol:

- Column : C18 (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile).

- Detection : MRM mode targeting m/z 512.3 → 354.1 (positive ion mode).

- Validation : Assess linearity (R² > 0.99), LOD (≤1 ng/mL), and recovery rates (85–115%) in plasma/tissue homogenates .

Internal standards (e.g., deuterated analogs) improve precision .

Ethnopharmacological and Mechanistic Questions

Q. What interdisciplinary methods are suitable for ethnopharmacological studies of 4'-O-Methylstephavanine?

- Methodological Answer : Combine ethnobotanical surveys (structured interviews with traditional healers) with laboratory validation:

- Fieldwork : Document plant preparation methods and therapeutic claims using semi-structured questionnaires .

- Correlative analysis : Test extracts in disease-relevant assays (e.g., anti-inflammatory COX-2 inhibition) to link traditional use with bioactivity .

Ethical approval (per ) is mandatory for human participant engagement .

Q. How can molecular docking and dynamics simulations elucidate the mechanism of action of 4'-O-Methylstephavanine?

- Methodological Answer :

Target selection : Prioritize receptors (e.g., serotonin receptors) based on structural analogs .

Docking : Use AutoDock Vina to predict binding affinities and key residues (e.g., hydrogen bonds with Asp155 in 5-HT~2A~).

MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Validate predictions with mutagenesis or SPR binding assays .

Q. What experimental designs are recommended for stability studies of 4'-O-Methylstephavanine under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.